molecular formula C29H32N2O6 B613618 Dde-Dab(Fmoc)-OH CAS No. 1263045-85-7

Dde-Dab(Fmoc)-OH

Cat. No.: B613618
CAS No.: 1263045-85-7
M. Wt: 504,59 g/mole
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Description

Dde-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-dimethoxybenzylidene (Dde) and 9-fluorenylmethoxycarbonyl (Fmoc) protected 2,4-diaminobutyric acid (Dab). This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dde-Dab(Fmoc)-OH typically involves the protection of 2,4-diaminobutyric acid with Dde and Fmoc groups. The process begins with the protection of the amino group of 2,4-diaminobutyric acid using the Dde group. This is followed by the protection of the other amino group with the Fmoc group. The reaction conditions usually involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: Dde-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under mild acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrazine in acetic acid for Dde removal.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Major Products:

    Deprotection: Free 2,4-diaminobutyric acid.

    Coupling: Extended peptide chains with this compound incorporated.

Scientific Research Applications

Chemistry: Dde-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for sequential peptide synthesis.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs, including enzyme inhibitors, receptor antagonists, and antimicrobial peptides.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.

Mechanism of Action

The mechanism of action of Dde-Dab(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Dde and Fmoc groups protect the amino groups of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

    Dde-Gly(Fmoc)-OH: Similar in structure but with glycine instead of 2,4-diaminobutyric acid.

    Dde-Ala(Fmoc)-OH: Contains alanine instead of 2,4-diaminobutyric acid.

Uniqueness: Dde-Dab(Fmoc)-OH is unique due to the presence of 2,4-diaminobutyric acid, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of peptides with complex structures and functionalities.

Biological Activity

Dde-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis and drug development. Its unique properties and applications make it a subject of interest in various biological studies. This article explores the biological activity of this compound, emphasizing its role in peptide synthesis, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which stabilizes the amino groups during synthesis. The compound's molecular formula is C24H28N2O4C_{24}H_{28}N_{2}O_{4} with a molecular weight of 440.5 g/mol. It is primarily utilized as a building block in the synthesis of peptides due to its ability to form stable peptide bonds while allowing for selective deprotection under mild conditions.

Applications in Peptide Synthesis

  • Peptide Bond Formation :
    • This compound can undergo coupling reactions with carboxyl groups of other amino acids or peptides, facilitating the formation of complex peptide sequences .
    • The compound is particularly useful in Solid-Phase Peptide Synthesis (SPPS), where it allows for the construction of branched and cyclic peptides .
  • Orthogonal Protection Strategy :
    • The Fmoc/Dde strategy has gained popularity due to its orthogonality, enabling selective deprotection without affecting other protecting groups . This feature is critical for synthesizing peptides with multiple modified residues.

Biological Activity and Therapeutic Potential

This compound derivatives have been explored for their potential therapeutic applications:

  • Drug Development : Modified peptides containing Dab residues are being investigated for their therapeutic properties, including anti-cancer and antimicrobial activities .
  • Biomaterials : Fmoc-modified peptides are utilized in developing hydrogels and biomaterials for drug delivery systems and tissue engineering applications.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful synthesis of a macrocyclic peptide using this compound as a building block. The researchers implemented an entirely on-resin synthesis approach that allowed for efficient cyclization and deprotection processes. The resulting peptides exhibited improved biological activity compared to linear analogs, highlighting the importance of structural conformation in peptide function .

Case Study 2: Therapeutic Efficacy

In another investigation, peptides synthesized with this compound were tested for their anti-tumor activity. The results indicated that these peptides could inhibit cancer cell proliferation significantly, suggesting that modifications at the Dab position enhance biological activity .

Data Table: Summary of Biological Activities

Study ReferenceApplicationFindings
Macrocyclic PeptidesEnhanced biological activity over linear forms
Anti-tumor ActivitySignificant inhibition of cancer cell proliferation
Drug Delivery SystemsDevelopment of hydrogels using Fmoc-modified peptides

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZWPYGWVUUEH-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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